9-(3,4-Dimethylphenyl)-8,9-dihydro-8-oxo-7H-purine-6-carboxamide 9-(3,4-Dimethylphenyl)-8,9-dihydro-8-oxo-7H-purine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 898447-01-3
VCID: VC20821007
InChI: InChI=1S/C14H13N5O2/c1-7-3-4-9(5-8(7)2)19-13-11(18-14(19)21)10(12(15)20)16-6-17-13/h3-6H,1-2H3,(H2,15,20)(H,18,21)
SMILES: CC1=C(C=C(C=C1)N2C3=NC=NC(=C3NC2=O)C(=O)N)C
Molecular Formula: C14H13N5O2
Molecular Weight: 283.29 g/mol

9-(3,4-Dimethylphenyl)-8,9-dihydro-8-oxo-7H-purine-6-carboxamide

CAS No.: 898447-01-3

Cat. No.: VC20821007

Molecular Formula: C14H13N5O2

Molecular Weight: 283.29 g/mol

* For research use only. Not for human or veterinary use.

9-(3,4-Dimethylphenyl)-8,9-dihydro-8-oxo-7H-purine-6-carboxamide - 898447-01-3

Specification

CAS No. 898447-01-3
Molecular Formula C14H13N5O2
Molecular Weight 283.29 g/mol
IUPAC Name 9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide
Standard InChI InChI=1S/C14H13N5O2/c1-7-3-4-9(5-8(7)2)19-13-11(18-14(19)21)10(12(15)20)16-6-17-13/h3-6H,1-2H3,(H2,15,20)(H,18,21)
Standard InChI Key ZSXPGKUIGNMCQI-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N2C3=NC=NC(=C3NC2=O)C(=O)N)C
Canonical SMILES CC1=C(C=C(C=C1)N2C3=NC=NC(=C3NC2=O)C(=O)N)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator